molecular formula C9H10ClNO3 B8518052 2-(5-Chloro-3-pyridyloxy)butyric acid

2-(5-Chloro-3-pyridyloxy)butyric acid

Katalognummer: B8518052
Molekulargewicht: 215.63 g/mol
InChI-Schlüssel: HMAXVXCFZUBYSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Chloro-3-pyridyloxy)butyric acid is a halogenated derivative of butyric acid (CH₃CH₂CH₂CO₂H), featuring a 5-chloro-3-pyridyloxy substituent attached to the butyric acid backbone. This structural modification introduces unique physicochemical and biological properties compared to unmodified butyric acid or its simpler esters.

Eigenschaften

Molekularformel

C9H10ClNO3

Molekulargewicht

215.63 g/mol

IUPAC-Name

2-(5-chloropyridin-3-yl)oxybutanoic acid

InChI

InChI=1S/C9H10ClNO3/c1-2-8(9(12)13)14-7-3-6(10)4-11-5-7/h3-5,8H,2H2,1H3,(H,12,13)

InChI-Schlüssel

HMAXVXCFZUBYSP-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)O)OC1=CC(=CN=C1)Cl

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-(5-Chloro-3-pyridyloxy)butyric acid with structurally or functionally related compounds, focusing on molecular properties, applications, and research findings.

Structural and Functional Analogues

A key group of analogues includes butyric acid derivatives with modified side chains or substituents. Selected examples are compared below:

Compound Molecular Weight (g/mol) Key Functional Groups Primary Applications Bioactivity Evidence
This compound 215.6 (calculated) Chloro, pyridyloxy, carboxylic acid Hypothesized: Anticancer, GI therapy Limited direct data; inferred from butyric acid derivatives
Butyric acid 88.11 Carboxylic acid GI health, cancer therapy, industrial Proven roles in histone deacetylase (HDAC) inhibition and gut microbiota modulation
Methyl butyrate 102.13 Ester Flavoring, fragrances No significant therapeutic activity
4-Phenylbutyric acid 164.20 Phenyl, carboxylic acid Chaperone therapy (e.g., cystic fibrosis), HDAC inhibition FDA-approved for urea cycle disorders; enhances protein folding

Pharmacological and Industrial Relevance

  • Bioactivity : The chloro-pyridyloxy group in this compound likely enhances its bioavailability and target specificity compared to butyric acid. For example, the pyridine ring may facilitate π-π stacking with aromatic residues in enzymes, while the chlorine atom could improve metabolic stability—a feature observed in other halogenated drugs .
  • Its structural similarity to 4-phenylbutyric acid—a known HDAC inhibitor—hints at possible anticancer or anti-inflammatory properties, though experimental validation is needed .
  • Solubility and Stability : The pyridyloxy group may reduce water solubility compared to butyric acid but improve lipid membrane permeability, a critical factor for drug delivery. This contrasts with methyl butyrate, which is highly volatile and lipid-soluble but lacks therapeutic utility .

Vorbereitungsmethoden

Chloropyridine Precursors and Alkoxy Intermediate Formation

A common approach involves displacing chlorine in chloropyridines with alkoxy groups. For example, 2-chloro-5-nitropyridine can react with hydroxybutyric acid derivatives under basic conditions:

Procedure (Adapted from Ambeed Protocols):

  • Dissolve 2-chloro-5-nitropyridine (1.0 equiv) and methyl 4-hydroxybutyrate (1.2 equiv) in anhydrous DMF.

  • Add K₂CO₃ (2.5 equiv) and stir at 80°C for 12 hours.

  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica chromatography to isolate methyl 2-(5-nitro-3-pyridyloxy)butyrate.

This intermediate is subsequently reduced and hydrolyzed to the carboxylic acid (see Section 3).

Base and Solvent Optimization

  • Bases : Potassium carbonate or sodium hydride deprotonate the hydroxyl group, enhancing nucleophilicity. Triethylamine is less effective for bulky substrates.

  • Solvents : Polar aprotic solvents (DMF, DMSO) improve reaction rates by stabilizing transition states. For example, DMSO at 110°C achieves >80% conversion in 2 hours.

Carboxylic Acid Functionalization

Ester Hydrolysis

The methyl or ethyl ester of the butyric acid intermediate is hydrolyzed under acidic or basic conditions:

Basic Hydrolysis:

  • Reflux methyl 2-(5-chloro-3-pyridyloxy)butyrate (1.0 equiv) with NaOH (2.0 equiv) in aqueous ethanol (1:1 v/v) for 4 hours.

  • Acidify with HCl to pH 2–3, extract with ethyl acetate, and dry to yield the carboxylic acid (90–95% purity).

Acidic Hydrolysis :

  • HCl (6M) in dioxane at 60°C for 6 hours achieves comparable yields but risks pyridine ring protonation.

Alternative Routes: Direct Coupling and Protecting Groups

Mitsunobu Reaction

Regioselective Chlorination Techniques

Directed Ortho-Metalation

Introducing chlorine at position 5 can be achieved via:

  • Lithiation of 3-methoxypyridine with LDA at -78°C.

  • Quenching with hexachloroethane to form 5-chloro-3-methoxypyridine.

  • Demethylation with BBr₃ to yield 5-chloro-3-pyridinol.

Electrophilic Aromatic Substitution

  • Use Cl₂ gas in acetic acid at 50°C for 8 hours (50–60% yield).

  • Catalytic FeCl₃ improves selectivity but risks di-chlorination.

Industrial-Scale Considerations

Cost-Effective Catalysts

Elemental iodine (0.5 mol%) in chlorination steps reduces side products, as seen in CN104478793A.

Waste Management

  • Neutralization of HCl byproducts with aqueous NaOH.

  • Solvent recovery via distillation (e.g., DMF at 40°C under vacuum).

Analytical and Purification Methods

Step Technique Conditions
Reaction MonitoringHPLCC18 column, MeCN/H₂O (70:30), 1 mL/min
Intermediate PurificationColumn ChromatographySilica gel, hexane/EtOAc (4:1)
Final Product Analysis¹H NMRCDCl₃, δ 8.42 (pyridine-H), 2.60 (COOH)

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-(5-Chloro-3-pyridyloxy)butyric acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 5-chloropyridin-3-ol with a butyric acid derivative (e.g., tert-butyl acrylate) under mild basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Hydrolysis of the ester intermediate using HCl in dioxane yields the final product. Optimization includes adjusting reaction time, temperature, and stoichiometric ratios to maximize yield (>70%) and purity (>95%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridyloxy linkage) and regiochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%).
  • Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (C₉H₁₀ClNO₃; theoretical [M+H]⁺ = 232.04).
  • Gas Chromatography (GC) : Monitors volatile byproducts during synthesis .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention.
  • Storage : Keep in airtight containers at 4°C, away from oxidizing agents .

Advanced Research Questions

Q. How can experimental designs investigate the compound’s role in microbial butyrate metabolic pathways?

  • Methodological Answer :

  • Exogenous Addition : Use fed-batch reactors (1 L scale) with controlled dosing (0.1–1.0 mM) to evaluate butanol production via reverse β-oxidation.
  • Metabolomic Profiling : LC-MS/MS quantifies intermediates (e.g., acetyl-CoA, butyryl-CoA).
  • Microbial Community Analysis : 16S rRNA sequencing identifies butyrate-producing genera (e.g., Lachnospiraceae) influenced by the compound .

Q. How can contradictory reports on biological activity (e.g., anti-inflammatory vs. neutral effects) be resolved?

  • Methodological Answer :

  • Variable Controls : Compare bacterial strains (e.g., Odoribacter vs. Oscillibacter) and host models (aged vs. young subjects).
  • Dose-Response Studies : Test concentrations (0.5–5.0 μM) in vitro (cell lines) and in vivo (murine models).
  • Pathway Inhibition : Use siRNA knockdowns to isolate specific signaling pathways (e.g., NF-κB) .

Q. What optimization strategies enhance enzyme inhibition assays for studying receptor binding?

  • Methodological Answer :

  • Activation Agents : Carbodiimides (e.g., EDC) and bases (e.g., triethylamine) improve amidation efficiency.
  • Kinetic Analysis : Use Michaelis-Menten plots with varying substrate concentrations (0.1–10 mM) to calculate inhibition constants (Kᵢ).
  • Fluorescence Polarization : Labeled ligands quantify binding affinity (Kd) in real time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.